BenchChemオンラインストアへようこそ!

A-802715

Cytotoxicity TD50 Cancer Research

A-802715 [CAS 107767-58-8], chemically defined as 1-(5-hydroxy-5-methyl)hexyl-3-methyl-7-propylxanthine , is a synthetic methylxanthine derivative. It functions primarily as an inhibitor of tumor necrosis factor-alpha (TNF-α) production and release, and also modulates cell cycle progression in human tumor cells.

Molecular Formula C16H26N4O3
Molecular Weight 322.40 g/mol
CAS No. 107767-58-8
Cat. No. B1664748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-802715
CAS107767-58-8
Synonyms1-(5-hydroxy-5-methyl)hexyl-3-methyl-7-propylxanthine
A 80 2715
A 802715
A-802715
Molecular FormulaC16H26N4O3
Molecular Weight322.40 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O
InChIInChI=1S/C16H26N4O3/c1-5-9-19-11-17-13-12(19)14(21)20(15(22)18(13)4)10-7-6-8-16(2,3)23/h11,23H,5-10H2,1-4H3
InChIKeySBKAARSDXHSHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-802715 (CAS 107767-58-8): A Potent Methylxanthine Derivative for TNF-α Modulation and Cell Cycle Research


A-802715 [CAS 107767-58-8], chemically defined as 1-(5-hydroxy-5-methyl)hexyl-3-methyl-7-propylxanthine [1], is a synthetic methylxanthine derivative [2]. It functions primarily as an inhibitor of tumor necrosis factor-alpha (TNF-α) production and release, and also modulates cell cycle progression in human tumor cells [3][4]. A-802715 is recognized for its dose-dependent protection against lipopolysaccharide (LPS)-induced lethal shock in vivo, directly linked to its ability to counteract TNF-α toxicity [5].

Why A-802715 Cannot Be Replaced by Pentoxifylline, Caffeine, or Other Generic Methylxanthines


Substituting A-802715 with other methylxanthines, such as pentoxifylline or caffeine, is scientifically invalid due to profound functional divergence arising from specific structural modifications. A-802715 is not a simple analog but a functionally distinct entity. Head-to-head studies reveal that it exhibits a unique, and in some cases opposite, biological profile compared to in-class compounds. For example, while pentoxifylline and A-802710 effectively abrogate the post-irradiation G2/M cell cycle block, A-802715 prolongs it [1]. This antagonistic behavior is directly attributed to a key structural difference: the presence of a propyl group at the N7 position in A-802715, as opposed to a methyl group in its counterparts [2]. Therefore, data generated with other methylxanthines cannot be extrapolated to A-802715, and its use is essential for experiments requiring its precise and unique mechanism of action.

Quantitative Evidence for Selecting A-802715 Over Key Methylxanthine Analogs


A-802715 Demonstrates Significantly Higher Cytotoxicity Compared to Pentoxifylline and Caffeine in Human Cancer Cell Lines

A-802715 is consistently the most cytotoxic methylxanthine derivative when compared directly against pentoxifylline, A-802710, propentofylline, and caffeine across multiple human tumor cell lines. Its TD50 (Toxic Dose for 50% of cells) is substantially lower, indicating a much higher potency in affecting cell viability. In this study, A-802715 has a TD50 of 0.9-1.1 mM, which is approximately 3- to 4-fold lower than that of pentoxifylline and A-802710 (3.0-4.0 mM) [1].

Cytotoxicity TD50 Cancer Research

A-802715 Uniquely Prolongs the Post-Irradiation G2/M Cell Cycle Block, Opposite to the Abrogating Effect of Pentoxifylline

A-802715 exhibits a functionally opposite effect on the cell cycle compared to pentoxifylline. In cells exposed to ionizing radiation, the addition of subtoxic concentrations (1].

Cell Cycle Checkpoint Radiosensitization G2/M Arrest

A-802715 Potently Suppresses S-Phase Entry in p53 Wild-Type Cells, a Feature Marginal with Pentoxifylline

Following irradiation, the suppression of new DNA synthesis (S-phase entry) is a key cellular response. In p53 wild-type (wt) cells, A-802715 strongly enhances this irradiation-induced suppression, as measured by BrdU incorporation. This effect is marginal with pentoxifylline [1]. Furthermore, this effect is absent in p53 mutant cells, indicating that the action of A-802715 is dependent on a functional p53 pathway [1].

S-Phase Suppression DNA Damage Response p53 Signaling

Structural Basis for Functional Divergence: The N7 Propyl Group Distinguishes A-802715 from Antagonistic Analogs

The unique biological activity of A-802715 is directly linked to a specific structural feature. Compounds that prolong the G2/M block and strongly suppress S-phase entry (A-802715 and propentofylline) share a common structural characteristic: a propyl substituent at the N7 position of the xanthine core. In contrast, compounds that abrogate the G2/M block (pentoxifylline, caffeine, A-802710) possess a methyl group at this same N7 position [1].

Structure-Activity Relationship (SAR) Chemical Probe Design Methylxanthine Pharmacology

A-802715 Inhibits TNF-α Release in an Ex Vivo Perfused Liver Model, Confirming Functional Parity with Pentoxifylline in a Primary Physiological System

In an ex vivo perfused mouse liver model, A-802715 and pentoxifylline both demonstrated the capacity to inhibit TNF-α release in an immediate and reversible manner, even after TNF-α production had been initiated by LPS or TNF-α pretreatment [1][2]. While both compounds were effective, this evidence confirms that A-802715 achieves the desired anti-inflammatory effect on TNF-α in a complex, physiologically relevant organ system, making it a viable alternative to pentoxifylline for this specific application.

TNF-alpha Inhibition Inflammation Ex Vivo Model

A-802715 and the Analog HWA-138 Inhibit TNF-α mRNA Expression in Human Mononuclear Cells

In an in vitro study using endotoxin-stimulated human blood mononuclear cells, both the pentoxifylline analog HWA-138 and A-802715 were shown to inhibit the expression of TNF-α mRNA [1]. This demonstrates that A-802715 shares the ability to downregulate TNF-α at the transcriptional level with another closely related methylxanthine derivative, confirming its utility in molecular immunology studies focused on cytokine gene regulation.

TNF-alpha mRNA Immunomodulation Gene Expression

Validated Research Applications for A-802715 Based on Direct Comparative Evidence


As a Potent Cytotoxic Agent for Cell Viability Studies

A-802715 is ideally suited for experiments requiring a methylxanthine derivative with high cytotoxicity. With a TD50 of 0.9-1.1 mM, it is approximately 3-4 times more potent than pentoxifylline (TD50 3.0-4.0 mM) in human melanoma and squamous cell carcinoma cell lines [1]. This makes it the preferred choice for dose-response viability assays where lower concentrations are desirable to minimize off-target solvent or compound effects. Researchers studying cancer cell sensitivity to methylxanthines should procure A-802715 to achieve a robust cytotoxic response at a lower concentration range.

As a Tool to Induce and Study Prolonged G2/M Cell Cycle Arrest

Unlike pentoxifylline and caffeine, which abrogate the radiation-induced G2/M checkpoint, A-802715 uniquely prolongs this arrest in a p53-dependent manner [1]. This application is critical for researchers investigating the molecular mechanisms governing G2/M checkpoint maintenance, DNA repair during extended arrest, and the decision between cell survival and apoptosis. A-802715 should be procured specifically for studies aiming to enforce, rather than reverse, cell cycle arrest following genotoxic stress.

For Investigating p53-Dependent Suppression of S-Phase Entry

A-802715 is a powerful chemical probe for examining the p53-mediated DNA damage response. It strongly enhances the irradiation-induced suppression of S-phase entry in p53 wild-type cells, an effect that is only marginal with pentoxifylline [1]. This specific, potent action makes A-802715 the superior choice for experiments designed to dissect the pathways controlling replication initiation and the intra-S-phase checkpoint in cells with functional p53.

As a TNF-α Inhibitor in Ex Vivo or In Vitro Inflammation Models

A-802715 has been validated as an effective inhibitor of TNF-α release in a physiologically relevant ex vivo perfused mouse liver model [2] and has been shown to inhibit TNF-α mRNA expression in human mononuclear cells [3]. Researchers conducting inflammation studies requiring a methylxanthine-based TNF-α suppressor can confidently procure A-802715, knowing its anti-inflammatory activity has been demonstrated in complex tissue and cellular systems, providing a reliable alternative to pentoxifylline for this specific endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-802715

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.